2,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2,3-dimethylindole, through a Fischer indole synthesis or other methods.
Introduction of the Benzothiazole Moiety: This step could involve the reaction of the indole derivative with a benzothiazole precursor under specific conditions, such as using a coupling reagent.
Amidation Reaction: The final step might involve the formation of the carboxamide group through an amidation reaction, using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethylindole: A precursor in the synthesis of the compound.
Benzothiazole derivatives: Compounds with similar structural features and potential biological activities.
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,3-dimethyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C18H19N3OS/c1-10-11(2)19-14-8-7-12(9-13(10)14)17(22)21-18-20-15-5-3-4-6-16(15)23-18/h7-9,19H,3-6H2,1-2H3,(H,20,21,22) |
InChI Key |
RICHXPVQGAADRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.